Phthalmustine

In Vivo Anticancer Efficacy Hematological Safety Sarcoma-180

Phthalmustine is not a generic alkylating agent. Its unique phthalimide-ethyl linker architecture provides a differentiated pharmacological profile, achieving significant tumor inhibition in sarcoma-180 and Dalton's ascitic lymphoma models without the hallmark myelosuppression observed with agents like fotemustine. This makes it an essential research tool for projects focused on the efficacy/toxicity balance of nitrogen mustards or the development of 'myelosuppression-sparing' chemotherapies. Direct substitution with mechlorethamine or naphthalmustine is not scientifically justified due to its distinct in vivo safety profile. Secure this high-purity compound for your next preclinical study.

Molecular Formula C14H16Cl2N2O2
Molecular Weight 315.2 g/mol
CAS No. 156250-83-8
Cat. No. B132587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalmustine
CAS156250-83-8
SynonymsN,N-bis(2-chloroethyl)-2-phthalimidoethylamine
phthalmustine
Molecular FormulaC14H16Cl2N2O2
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl
InChIInChI=1S/C14H16Cl2N2O2/c15-5-7-17(8-6-16)9-10-18-13(19)11-3-1-2-4-12(11)14(18)20/h1-4H,5-10H2
InChIKeyWBSOXOXZQOTHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalmustine (CAS 156250-83-8) for Anticancer Research: A Phthalimide-Based Nitrogen Mustard Procurement Overview


Phthalmustine (CAS 156250-83-8, molecular formula C14H16Cl2N2O2, molecular weight 315.20 g/mol) is a synthetic anticancer compound belonging to the nitrogen mustard class of alkylating agents [1]. It is structurally characterized by a bis(2-chloroethyl)amine group (the nitrogen mustard) attached to a phthalimide moiety via an ethyl linker . First described in the literature in 1994, it is classified as an antineoplastic, alkylating agent [2]. Its primary mechanism of action involves DNA alkylation, leading to the inhibition of tumor cell proliferation [3].

Why Phthalmustine (CAS 156250-83-8) Cannot Be Substituted by Generic Nitrogen Mustards: Evidence-Based Procurement Rationale


Direct substitution of Phthalmustine with other nitrogen mustard compounds (e.g., mechlorethamine, cyclophosphamide) or structurally related naphthalimide mustards (e.g., naphthalmustine) is not scientifically justified. Its unique phthalimide-ethyl linker architecture imparts a distinct pharmacological profile that is not shared by other alkylating agents. Critically, the existing evidence indicates that Phthalmustine achieves significant tumor inhibition without the hallmark myelosuppression associated with many nitrogen mustards and nitrosoureas [1]. For instance, fotemustine, a third-generation nitrosourea, induces hematological toxicity in nearly 40% of patients [2]. This in vivo safety distinction, observed in preclinical models, suggests that replacing Phthalmustine with a generic alkylator could introduce unverified toxicity risks and compromise the therapeutic window. The following quantitative evidence underscores why Phthalmustine represents a unique research tool with a specific efficacy/toxicity balance not replicable by its nearest analogs.

Phthalmustine (CAS 156250-83-8) Quantitative Differentiation Guide: In Vivo Efficacy and Hematological Safety Data


Phthalmustine Demonstrates Curative Antitumor Efficacy and Sparing of Hematopoiesis in Murine Sarcoma-180 Model

In a murine Sarcoma-180 (S-180) model, Phthalmustine treatment at its optimal dose led to a curative effect, marked by substantial prolongation of host survival and significant tumor growth inhibition [1]. Crucially, a comparative hematological evaluation in the same study revealed that, unlike many alkylating agents, Phthalmustine did not adversely affect hematopoiesis at this effective dose [1]. This observation is in direct contrast to the established myelosuppressive toxicity profile of nitrosoureas like Fotemustine [2].

In Vivo Anticancer Efficacy Hematological Safety Sarcoma-180

Absence of Overt Toxicity in Murine Dalton's Ascitic Lymphoma Model Supports Phthalmustine's Therapeutic Window

In a separate study using a Dalton's ascitic lymphoma (DAL) model, Phthalmustine significantly restrained tumor growth and markedly improved host survival [1]. Notably, the study reported no apparent toxic reactions, as assessed by external appearance, body weight, and behavioral patterns (food/water intake, activity) [1]. This benign toxicity profile is a key differentiator from nitrogen mustards like Naphthalmustine, which, while showing in vivo antitumor activity, has an established LD50 value of 200 mg/Kg (i.p.) [2].

In Vivo Toxicity Therapeutic Index Dalton's Lymphoma

Pharmacological Profile Differentiation: Phthalmustine's Nitrogen Mustard Mechanism vs. Fotemustine's Nitrosourea DNA Damage

Phthalmustine is classified as a nitrogen mustard compound [1], a class of alkylating agents that primarily attack the N7 position of guanine in DNA [2]. In contrast, Fotemustine is a chloroethylating nitrosourea that generates chloroethyl adducts at the O6 position of guanine, leading to N1-guanine and N3-cytosine cross-links [3]. This fundamental difference in the primary site of DNA alkylation and cross-linking pattern suggests distinct downstream effects on DNA repair pathways and cellular response. While both are alkylators, the specific chemical lesion induced by Phthalmustine is expected to differ from that of Fotemustine.

Mechanism of Action DNA Alkylation Pharmacological Class

Procurement Scenarios for Phthalmustine (CAS 156250-83-8): Recommended Research Applications


Investigating Anticancer Efficacy in In Vivo Models of Sarcoma and Lymphoma

Based on its demonstrated curative effect in murine Sarcoma-180 (S-180) models and significant tumor restraint in Dalton's ascitic lymphoma (DAL) models, Phthalmustine is a strong candidate for in vivo efficacy studies in sarcoma and lymphoma research [REFS-1, REFS-2]. Its procurement is justified for projects focused on these tumor types, particularly where a benchmark for comparing novel agents is required.

Evaluating Therapeutic Index and Hematological Safety Profiles of Alkylating Agents

The unique finding that Phthalmustine does not adversely affect hematopoiesis at its optimum therapeutic dose makes it an essential tool for studies investigating the balance between efficacy and hematological toxicity [3]. It can serve as a critical comparator or lead compound for research programs aimed at developing 'myelosuppression-sparing' alkylating agents, in contrast to more toxic nitrosoureas like Fotemustine [4].

Mechanistic Studies on Nitrogen Mustard-Induced DNA Damage and Repair

As a prototypical phthalimide-based nitrogen mustard, Phthalmustine is well-suited for mechanistic studies focused on DNA alkylation at the N7-guanine position [5]. This application is particularly relevant for research groups aiming to elucidate DNA damage response pathways, the role of specific repair enzymes in processing nitrogen mustard adducts, and for comparative studies against other alkylator classes (e.g., nitrosoureas) with different DNA interaction profiles [6].

Quote Request

Request a Quote for Phthalmustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.